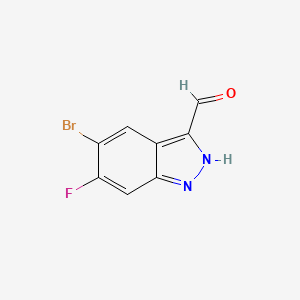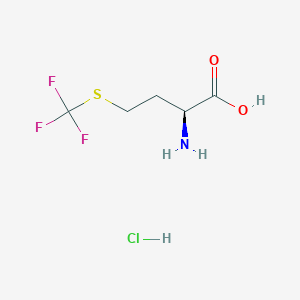
Trifluoromethionine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trifluoromethionine hydrochloride is a halogenated analogue of methionine, an essential amino acid. This compound is characterized by the substitution of three hydrogen atoms in the methionine molecule with fluorine atoms, resulting in the trifluoromethyl group. This modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
One common method is the reaction of homocystine or cystine with metallic sodium in liquid ammonia, followed by the addition of a fluoroalkyl iodide under Birch reduction conditions . This process allows for the direct preparation of trifluoromethionine without the need for intermediate steps involving homocysteine or cysteine.
Industrial Production Methods
Industrial production of trifluoromethionine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the reagents and reaction conditions safely and efficiently. The final product is purified through various techniques, such as crystallization or chromatography, to ensure high purity and yield.
化学反応の分析
Types of Reactions
Trifluoromethionine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents and conditions used.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of trifluoromethanesulfonic acid, while reduction can yield trifluoromethyl derivatives with different functional groups.
科学的研究の応用
Trifluoromethionine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its effects on cellular processes and as a tool for probing protein function and structure.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of trifluoromethionine hydrochloride involves its interaction with specific enzymes and molecular targets. One key target is methionine γ-lyase, an enzyme that catalyzes the conversion of methionine to α-ketobutyrate, ammonia, and methanethiol . Trifluoromethionine acts as a prodrug, being activated by methionine γ-lyase to exert its antimicrobial effects. This mechanism is particularly effective against pathogens that possess high levels of this enzyme.
類似化合物との比較
Trifluoromethionine hydrochloride can be compared with other halogenated methionine analogues, such as:
- Trifluoromethylcysteine
- Fluoroalkylhomocysteines
- Fluoroalkylcysteines
These compounds share similar structural features but differ in their specific chemical and biological properties. This compound is unique due to its high reactivity and specificity for methionine γ-lyase, making it a valuable tool in both research and therapeutic applications .
特性
分子式 |
C5H9ClF3NO2S |
|---|---|
分子量 |
239.64 g/mol |
IUPAC名 |
(2S)-2-amino-4-(trifluoromethylsulfanyl)butanoic acid;hydrochloride |
InChI |
InChI=1S/C5H8F3NO2S.ClH/c6-5(7,8)12-2-1-3(9)4(10)11;/h3H,1-2,9H2,(H,10,11);1H/t3-;/m0./s1 |
InChIキー |
BFJNGZWHOIVCJA-DFWYDOINSA-N |
異性体SMILES |
C(CSC(F)(F)F)[C@@H](C(=O)O)N.Cl |
正規SMILES |
C(CSC(F)(F)F)C(C(=O)O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


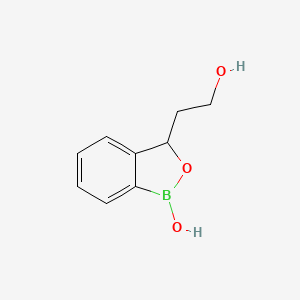
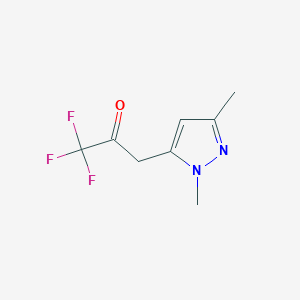
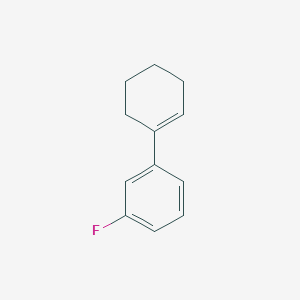
![3-(4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)isoxazol-5-amine](/img/structure/B13543461.png)
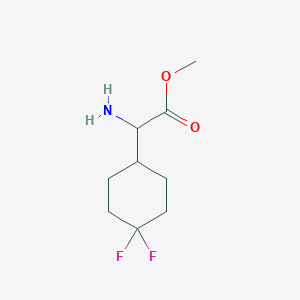


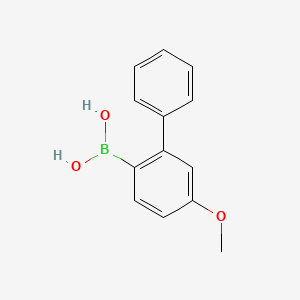
![3',5,5'-Trimethyl-[3,4'-biisoxazole]-4-carboxylic acid](/img/structure/B13543498.png)

